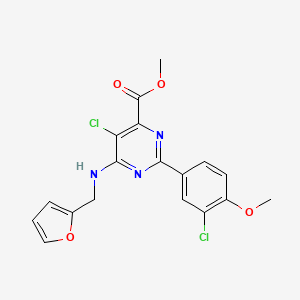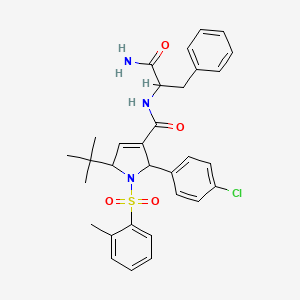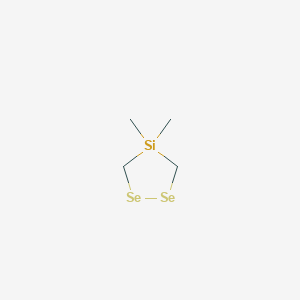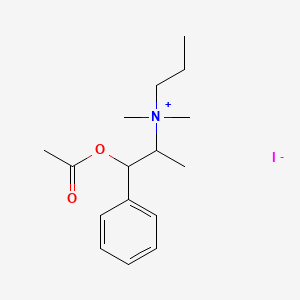![molecular formula C18H25NO3 B15173178 1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline CAS No. 919803-16-0](/img/structure/B15173178.png)
1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline is a synthetic compound known for its biological and chemical significance. Its molecular structure features a proline derivative with a 2-methylpropyl phenyl group attached to the propanoyl moiety. The unique configuration of this molecule makes it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline involves multiple steps. Typically, the process begins with the preparation of the 2-methylpropyl phenyl derivative, which is then reacted with the L-proline derivative under specific conditions to form the final compound. Key steps may include:
Reagent selection: : Using appropriate reagents like 2-methylpropyl bromide and phenylpropanoyl chloride.
Reaction conditions: : Maintaining the reaction temperature, solvent choice, and pH to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve automated synthesis using large-scale reactors. Process optimization focuses on cost efficiency, scalability, and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline undergoes various chemical reactions such as:
Oxidation: : Often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Commonly employing reducing agents such as sodium borohydride.
Substitution: : Reactions involving nucleophiles or electrophiles to replace specific groups within the molecule.
Oxidation: : Performed under acidic or basic conditions with temperature control.
Reduction: : Conducted in a solvent like ethanol or methanol at room temperature.
Substitution: : Varies depending on the reactants, often using catalysts to enhance reaction rates.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation typically yields carboxylic acids, reduction results in alcohols, and substitution can produce various functionalized derivatives.
Aplicaciones Científicas De Investigación
1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline finds applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studies on its interactions with biological macromolecules.
Medicine: : Research on its potential therapeutic effects and drug development.
Industry: : As a precursor for the production of specialized chemicals and materials.
Mecanismo De Acción
The compound’s mechanism of action involves:
Molecular Targets: : Binding to specific enzymes or receptors, influencing their activity.
Pathways Involved: : Modulating biochemical pathways related to inflammation, metabolism, or signaling.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline stands out due to its unique structural features and reactivity. Similar compounds include:
1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-D-proline
1-{2-[4-(2-Ethylpropyl)phenyl]propanoyl}-L-proline
1-{2-[4-(2-Methylpropyl)phenyl]butanoyl}-L-proline
Each of these compounds offers distinct properties and applications, highlighting the versatility and potential of this class of molecules.
Propiedades
Número CAS |
919803-16-0 |
|---|---|
Fórmula molecular |
C18H25NO3 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
(2S)-1-[2-[4-(2-methylpropyl)phenyl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO3/c1-12(2)11-14-6-8-15(9-7-14)13(3)17(20)19-10-4-5-16(19)18(21)22/h6-9,12-13,16H,4-5,10-11H2,1-3H3,(H,21,22)/t13?,16-/m0/s1 |
Clave InChI |
ZIULIYAPFWDQFO-VYIIXAMBSA-N |
SMILES isomérico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CCC[C@H]2C(=O)O |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B15173100.png)
![5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B15173112.png)



![2-(1,3-Benzothiazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B15173135.png)


![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)-](/img/structure/B15173156.png)

![1H-Silolo[1,2-a]siline](/img/structure/B15173168.png)
![N~3~-[(4-Chlorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B15173175.png)
![2-(propoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B15173186.png)

